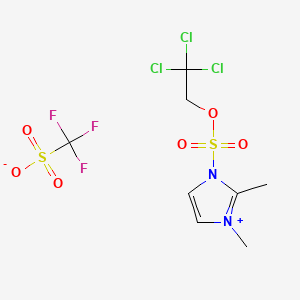
2,3-Difluoro-6-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a chemical compound with the molecular formula C7H8ClF2NO . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-6-methoxyaniline hydrochloride” is 1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a white solid . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .Scientific Research Applications
Novel Fluorinated Alternatives
A study highlights the environmental and health risks associated with Per- and polyfluoroalkyl substances (PFASs), which are used widely in industrial and consumer applications. The research emphasizes the need for novel fluorinated alternatives that can replace PFASs due to their persistence, bioaccumulation, long-distance migration, and toxicity. Among the alternatives discussed, certain compounds exhibit systemic multiple organ toxicities, suggesting that while they serve as potential substitutes, their environmental and health impacts necessitate further toxicological studies (Wang et al., 2019).
Furanic Derivatives from Plant Biomass
Another research area involves the conversion of plant biomass into furanic derivatives, which are crucial for developing sustainable polymers, functional materials, and fuels. The review by Chernyshev et al. (2017) discusses recent advances in synthesizing 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose, showcasing the potential of these compounds in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Disease Chemoprevention
Research on polymethoxyflavones (PMFs) from the Citrus genus has shown a wide range of biological properties, including chemopreventive effects against various diseases. The study by Lai et al. (2015) focuses on hydroxylated PMFs, which are recognized for their potential in anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection activities. These compounds act by modulating signaling cascades, gene transcription, and protein function, highlighting the importance of their structure, including the number and position of hydroxyl groups, in their mechanism of action (Lai et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-difluoro-6-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYPHRRMWZANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724410 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332581-65-3 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)